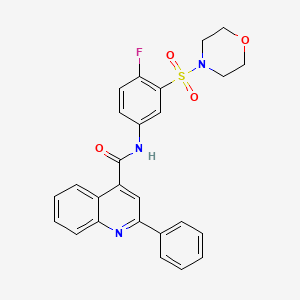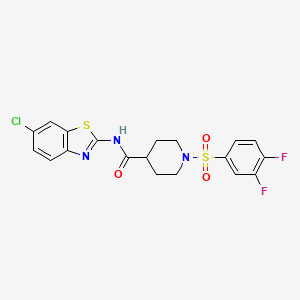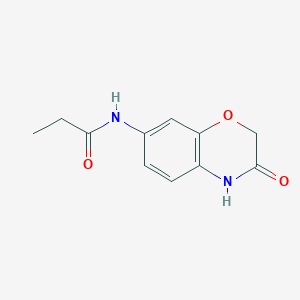
N-(6-morpholin-4-ylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-morpholin-4-ylpyridin-3-yl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of MPA is not fully understood. However, studies have suggested that MPA may act by inhibiting the activity of enzymes involved in various biological processes, including inflammation, cancer cell proliferation, and fungal growth. MPA may also act by modulating the activity of certain receptors in the brain.
Biochemical and physiological effects:
MPA has been shown to have various biochemical and physiological effects. In vitro studies have suggested that MPA may inhibit the growth of cancer cells and fungi. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of MPA is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. MPA is also stable under normal laboratory conditions. However, one of the limitations of MPA is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on MPA. One area of research is the development of novel drugs based on the MPA scaffold. Another area of research is the investigation of the potential of MPA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the use of MPA as a corrosion inhibitor in industrial applications is an area of research that has gained interest in recent years. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in various fields.
Conclusion:
In conclusion, MPA is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPA has been synthesized using different methods and has been extensively studied for its potential as an anticancer, anti-inflammatory, and antifungal agent. MPA has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. The future directions for the research on MPA include the development of novel drugs based on the MPA scaffold, investigation of its potential as a neuroprotective agent, and its use as a corrosion inhibitor in industrial applications.
Synthesis Methods
MPA can be synthesized using different methods, including the reaction of 3-bromopyridine with morpholine and subsequent acetylation of the resulting product. Another method involves the reaction of 3-chloropyridine with morpholine followed by acetylation. The synthesis of MPA is relatively simple and can be achieved using standard laboratory techniques.
Scientific Research Applications
MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPA has been investigated for its anticancer, anti-inflammatory, and antifungal properties. MPA has also been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In drug discovery, MPA has been used as a scaffold for the design of novel drugs. In material science, MPA has been investigated for its potential as a corrosion inhibitor.
properties
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)13-10-2-3-11(12-8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRDXYBHYHFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholin-4-ylpyridin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

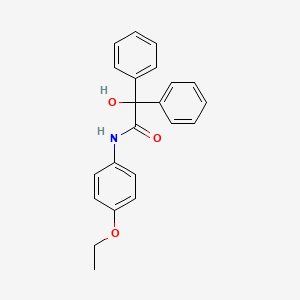
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
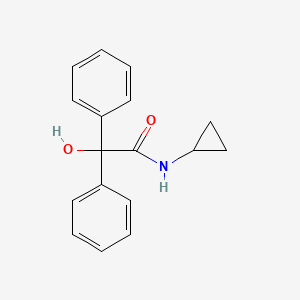
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
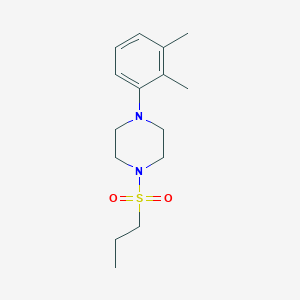
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)

![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
